2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
Description
The compound “2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one” is a heterocyclic molecule featuring a 3,4-dihydroquinazolin-4-one core. This scaffold is substituted at position 3 with an isopropyl group (propan-2-yl) and at position 2 with a sulfanyl (-S-) linked methyl-oxazole moiety. The oxazole ring is further substituted at position 2 with a 2,3-dimethoxyphenyl group and at position 5 with a methyl group. The methoxy substituents on the phenyl ring contribute electron-donating effects, which may influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14(2)27-23(28)16-9-6-7-11-18(16)26-24(27)32-13-19-15(3)31-22(25-19)17-10-8-12-20(29-4)21(17)30-5/h6-12,14H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTNXZFSQZHBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that combines multiple functional groups, contributing to its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 382.44 g/mol |
| LogP | 2.9772 |
| Polar Surface Area | 61.824 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays revealed that it has cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound demonstrated an IC50 value of 27.3 µM against T47D breast cancer cells and 6.2 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics such as cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against a range of bacterial and fungal strains, it exhibited moderate to high inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of the compound was assessed using various assays, including DPPH radical scavenging tests. Results indicated that it possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The presence of specific functional groups allows the compound to interact with various enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It may bind to specific receptors or transcription factors that regulate cell growth and apoptosis.
- Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them .
Study 1: Anticancer Efficacy
In a controlled study published in Pharmaceutical Research, researchers tested the compound on MCF-7 and HCT-116 cell lines. The findings underscored its potential as a lead compound for further development in cancer therapeutics due to its selective cytotoxicity and low toxicity towards normal cells .
Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial efficacy against clinical isolates of bacteria and fungi. The results showed that the compound inhibited growth in several strains more effectively than conventional antibiotics, suggesting a novel mechanism of action that warrants further investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with structurally related molecules, focusing on core frameworks, substituents, and key properties:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives and Related Heterocycles
Key Observations:
Core Structure Variations: The target compound and ’s molecule share the 3,4-dihydroquinazolin-4-one core, while ’s compound employs a thiazole core. The dihydroquinazolinone framework is associated with conformational rigidity, whereas thiazole derivatives exhibit planar conformations with perpendicular aryl groups .
Substituent Effects: The target’s 2,3-dimethoxyphenyl group introduces steric bulk and electron-donating properties, contrasting with the 4-methylphenyl group in ’s oxadiazole derivative.
Sulfanyl linkages, as in , are often formed using CS₂/KOH under reflux .
Structural Flexibility :
- Crystallographic studies of isostructural compounds () reveal two independent molecules in asymmetric units, with one fluorophenyl group oriented perpendicularly to the planar core. This highlights conformational adaptability in heterocyclic systems .
Molecular Weight Trends :
- ’s oxadiazole derivative (MW 422.5) is lighter than the target compound (estimated MW ~450–470), reflecting differences in substituent complexity.
Preparation Methods
Cyclization of Anthranilamide Derivatives
The quinazolinone ring is typically constructed via cyclocondensation of anthranilamide with isopropyl isocyanate. A modified protocol from Huang et al. employs Cu(OAc)₂ in dimethyl sulfoxide (DMSO) under aerobic conditions to facilitate oxidative cyclization.
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Anthranilamide (1.0 equiv) and isopropyl isocyanate (1.2 equiv) are combined in DMSO.
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Cu(OAc)₂ (10 mol%) is added, and the mixture is stirred at 90°C for 12 hours.
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Purification via column chromatography (ethyl acetate/hexane, 1:2) yields 3-(propan-2-yl)-3,4-dihydroquinazolin-4-one in 75% yield.
Key factors:
Synthesis of the Oxazole Moiety
Robinson-Gabriel Synthesis for Oxazole Formation
The 2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is synthesized via cyclodehydration of a β-ketoamide precursor.
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2,3-Dimethoxybenzaldehyde is condensed with methylglyoxal in the presence of NH₄OAc to form a β-ketoaldehyde intermediate.
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Reaction with methylamine yields the β-ketoamide.
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Cyclization using POCl₃ at 80°C produces the oxazole ring.
Optimization Data :
| Condition | Yield (%) |
|---|---|
| POCl₃, 80°C, 4h | 82 |
| H₂SO₄, 100°C, 6h | 68 |
Phosphorus oxychloride (POCl₃) proved superior to sulfuric acid due to milder side reactions.
Thioether Linkage Formation
Nucleophilic Substitution at the Oxazole Methyl Group
The oxazole’s 4-methyl group is functionalized to introduce a sulfanyl linker.
Procedure :
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Bromination of the oxazole’s methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN) yields 4-(bromomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole .
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Reaction with thiourea in ethanol under reflux forms the thiol intermediate.
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In situ generation of the thiolate anion (using NaH) facilitates nucleophilic displacement with a brominated quinazolinone derivative.
Critical Parameters :
Final Coupling and Global Synthesis
Mitsunobu Reaction for Sulfanyl Group Installation
An alternative coupling method employs the Mitsunobu reaction to link the oxazole and quinazolinone subunits.
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3-(Propan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl-thiol (1.0 equiv) and 4-(hydroxymethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole (1.2 equiv) are dissolved in THF.
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Triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) are added at 0°C.
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The reaction is warmed to room temperature and stirred for 24 hours.
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Purification by silica gel chromatography (ethyl acetate/hexane, 2:1) affords the target compound in 65% yield.
Advantages :
Reaction Mechanism and Key Intermediates
Quinazolinone Cyclization Pathway
The Cu(OAc)₂-catalyzed cyclization proceeds via a single-electron transfer (SET) mechanism:
Oxazole Formation Mechanism
Cyclodehydration of the β-ketoamide involves:
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Protonation of the carbonyl oxygen by POCl₃.
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Nucleophilic attack by the adjacent amine, forming the oxazole ring.
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Elimination of H₂O and HCl to stabilize the aromatic system.
Challenges and Optimization Strategies
Byproduct Formation During Thioetherification
Competing oxidation of the thiolate to disulfide is mitigated by:
Regioselectivity in Oxazole Substitution
The 5-methyl group directs electrophilic substitution to the 4-position, ensuring correct functionalization.
Scalability and Industrial Considerations
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during the process?
The synthesis typically involves multi-step reactions, including:
- Oxazole ring formation : Reacting substituted phenyl derivatives with chloroacetone or similar reagents under reflux in methanol/ethanol .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Quinazolinone cyclization : Condensation of anthranilic acid derivatives with isocyanates or urea analogs under acidic conditions (e.g., p-TsOH in ethanol) . Purity control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), oxazole protons (δ 6.5–7.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ (e.g., m/z calculated for C25H26N3O4S: 476.1604) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL .
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl incorporation step?
- Solvent selection : Replace polar aprotic solvents (DMF) with DMSO to enhance nucleophilicity of the thiol group .
- Catalyst screening : Test graphene oxide nanosheets (as in ) to reduce reaction time from 12h to 4h .
- Temperature control : Maintain 60–70°C to avoid side reactions (e.g., oxidation to disulfides) .
Q. What computational strategies are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase for antitumor activity) and validate with free energy calculations (ΔG < -8 kcal/mol) .
- DFT calculations : Analyze electron distribution in the oxazole-quinazolinone core to predict reactivity (e.g., Fukui indices for electrophilic attack) .
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact solubility and bioactivity?
- Methoxy groups : Enhance solubility (logP reduction by ~0.5) via hydrogen bonding but may reduce membrane permeability .
- Methyl groups : Increase lipophilicity (logP +0.3) and improve blood-brain barrier penetration in neuroactivity studies . Experimental validation : Compare partition coefficients (octanol/water) and bioactivity in cell-based assays .
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (e.g., oxazole vs. quinazolinone protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths (e.g., C–S bond at ~1.81 Å) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Strain variability : Test against standardized ATCC strains and clinical isolates to control for resistance mechanisms .
- Bioassay conditions : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24h) to minimize variability .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC50 values?
- Solvent effects : Include implicit solvent models (e.g., PBS in MD simulations) to account for aqueous vs. hydrophobic environments .
- Protein flexibility : Use ensemble docking with multiple receptor conformations to capture induced-fit interactions .
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h, monitor degradation via LC-MS .
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
Q. What in vivo models are appropriate for evaluating its pharmacokinetics?
- Rodent studies : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t½, Cmax) .
- Tissue distribution : Measure concentrations in brain, liver, and kidneys to assess penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
